

Technical Guide: Famprofazone-d3 in Bioanalytical Quantitation

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Compound of Interest

Compound Name: Famprofazone-d3

CAS No.: 1346601-05-5

Cat. No.: B583743

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Executive Summary

Famprofazone is a pyrazolone-derivative non-steroidal anti-inflammatory drug (NSAID) with a critical metabolic liability: it is a prodrug of methamphetamine and amphetamine.[1][2] Consequently, its detection is a high-priority objective in forensic toxicology and anti-doping analysis (WADA prohibited list).

Famprofazone-d3 serves as the stable isotope-labeled internal standard (SIL-IS) required for the precise quantification of famprofazone in complex biological matrices (plasma, urine). By compensating for ionization suppression and extraction variability, the d3-isotopologue ensures data integrity where traditional external calibration fails.

Part 1: Chemical Identity & Specifications[3]

Researchers must distinguish between the parent compound (analyte) and the deuterated standard (reference). Note that while the parent compound has a well-established CAS registry number, the d3-labeled variant is often custom-synthesized and may not have a unique global CAS assignment, frequently being referenced under the parent CAS with an isotopic modifier.

Parent Compound: Famprofazone[2][3][4][5][6]

- CAS Number: 22881-35-2[1][2][3][4][5][6]

- IUPAC Name: 4-isopropyl-2-methyl-3-[[methyl(1-methyl-2-phenylethyl)amino]methyl]-1-phenyl-3-pyrazolin-5-one[6]
- Molecular Formula:
[2][5][6][7][8][9]
- Molecular Weight: 377.52 g/mol [3][4][5][6][8]
- Monoisotopic Mass: 377.2467 Da[7]

Internal Standard: Famprofazone-d3[10]

- CAS Number: Not Formally Assigned (Referenced as **Famprofazone-d3** or via Parent CAS 22881-35-2 labeled).
- Chemical Definition: Famprofazone with three deuterium atoms () replacing hydrogen, typically on the N-methyl group of the amphetamine moiety or the pyrazolone methyl group.
- Molecular Formula:
- Molecular Weight: ~380.54 g/mol (Shift of +3.02 Da)
- Purity Requirements: Isotopic enrichment >99% atom D; Chemical purity >98%.

Data Summary Table

Feature	Famprofazone (Analyte)	Famprofazone-d3 (Internal Standard)
Formula		
Avg.[3][10] Mol. Weight	377.52 g/mol	380.54 g/mol
Polarity	Positive Mode (ESI+)	Positive Mode (ESI+)
Ret. Time (Example)	4.85 min	4.85 min (Co-eluting)
	378.2	381.2
Primary Transition	91.1	91.1 (or 94.1 depending on label site)

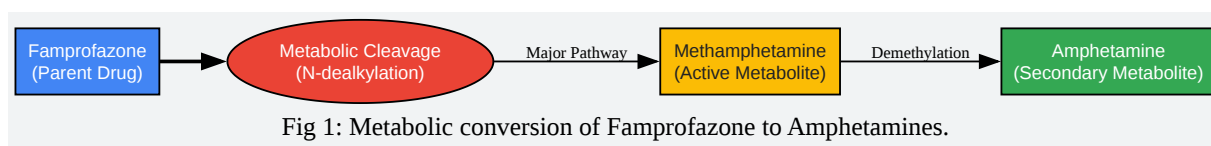
Part 2: Metabolic Context & Mechanism

Understanding the metabolic pathway is crucial for interpreting toxicological results.

Famprofazone metabolizes into controlled substances, leading to potential "false positive" abuse allegations if the parent drug is not identified.

Metabolic Pathway Diagram

The following diagram illustrates the cleavage of Famprofazone into Methamphetamine and Amphetamine.



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Caption: Famprofazone undergoes N-dealkylation to yield Methamphetamine, which further demethylates to Amphetamine.[3][10] Detection of the parent molecule (Famprofazone) is required to distinguish therapeutic use from illicit methamphetamine abuse.

Part 3: Experimental Workflow (LC-MS/MS)

This protocol utilizes Liquid-Liquid Extraction (LLE), favored for its ability to extract lipophilic bases like Famprofazone while leaving behind polar matrix interferences.

Reagents & Preparation

- Stock Solution: Dissolve 1 mg **Famprofazone-d3** in 1 mL Methanol (1 mg/mL). Store at -20°C.
- Working Internal Standard (WIS): Dilute Stock to 100 ng/mL in 50:50 Methanol:Water.
- Extraction Solvent: MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (9:1).

Step-by-Step Protocol

- Sample Aliquoting: Transfer 200 µL of biological sample (Plasma/Urine) into a borosilicate glass tube.
- Internal Standard Addition (Critical Step):
 - Add 20 µL of **Famprofazone-d3** WIS (100 ng/mL).
 - Why: Adding IS before extraction compensates for recovery losses during the LLE process.
- Alkalinization: Add 100 µL of 0.1 M Carbonate Buffer (pH 9.5).
 - Mechanism:[\[11\]](#) Famprofazone is a weak base. High pH suppresses ionization, rendering the molecule uncharged and lipophilic, facilitating transfer into the organic solvent.
- Extraction:
 - Add 2 mL MTBE.
 - Vortex vigorously for 2 minutes.
 - Centrifuge at 3,500 rpm for 5 minutes to separate phases.
- Reconstitution:

- Transfer the upper organic layer (supernatant) to a clean tube.
- Evaporate to dryness under Nitrogen at 40°C.
- Reconstitute in 100 μ L Mobile Phase (0.1% Formic Acid in Water/Acetonitrile 80:20).

Analytical Workflow Diagram

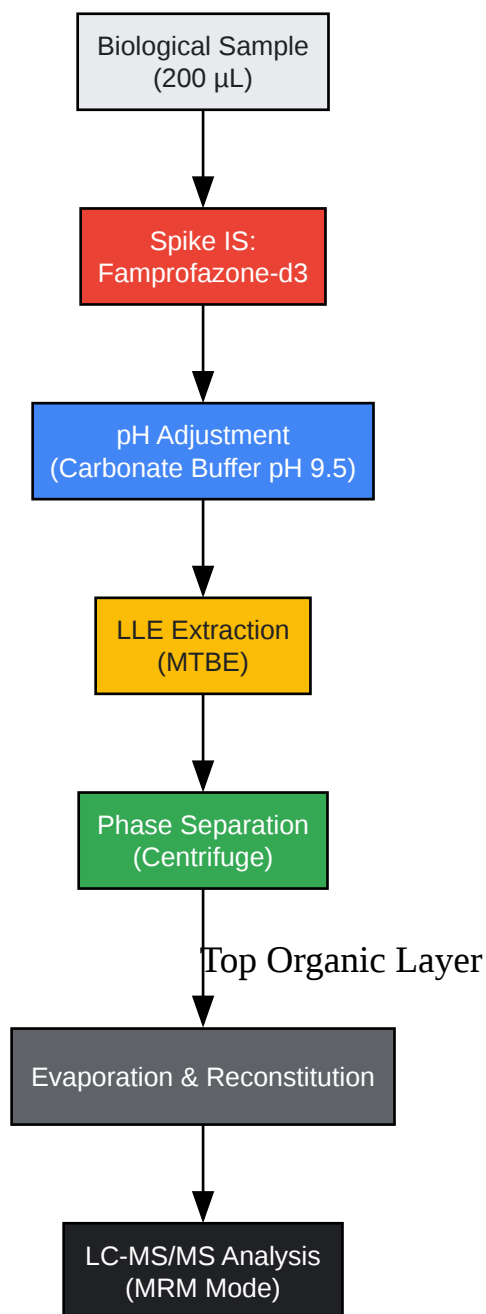


Fig 2: Validated Extraction Workflow for Famprofazone Quantification.

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Caption: The workflow emphasizes early introduction of the d3-standard to normalize extraction efficiency and matrix effects.

Part 4: Mass Spectrometry Parameters

To ensure specificity, use Multiple Reaction Monitoring (MRM). The d3-standard must have no cross-talk with the native analyte.

MRM Transitions

Compound	Precursor Ion (Q1)	Product Ion (Q3)	Collision Energy (eV)	Role
Famprofazone	378.2	91.1 (Tropylium)	25	Quantifier
378.2	119.1	30	Qualifier	
Famprofazone-d3	381.2	91.1 / 94.1*	25	Internal Standard

*Note: If the deuterium label is on the benzyl ring, the product ion will shift to 94.1. If on the methyl group, it may remain 91.1 or shift depending on fragmentation. Always verify the fragmentation pattern of your specific custom synthesis batch.

Chromatography Conditions

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 μm).
- Mobile Phase A: Water + 0.1% Formic Acid.[\[12\]](#)
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 10% B to 90% B over 5 minutes.
- Flow Rate: 0.4 mL/min.

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